molecular formula C12H21NO B7552463 Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide

Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide

Cat. No. B7552463
M. Wt: 195.30 g/mol
InChI Key: HKOPGLPHIFMKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide, commonly known as BIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIC is a bicyclic compound that belongs to the class of amides and has a molecular formula of C11H19NO2. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 90-92 °C.

Scientific Research Applications

  • Chromatographic Separation : Bicyclic β-amino acids, including those related to Bicyclo[2.2.1]heptane, have been separated using high-performance liquid chromatography. This method is crucial for identifying and separating enantiomers of these acids, which have applications in pharmaceuticals and organic synthesis (Török, Péter, Csomós, Kanerva, & Fülöp, 1998).

  • Polymer Synthesis : Bicyclo[2.2.1]heptane derivatives have been used in synthesizing fully alicyclic polyimides, indicating their potential in developing new materials with unique mechanical and thermal properties (Matsumoto, 2001).

  • Conformational Analysis : Studies involving bicyclo[2.2.1]heptane derivatives have been conducted to understand the conformational behavior of these compounds. Such studies are valuable in designing molecules with specific geometries and properties for pharmaceutical and chemical applications (Kas’yan et al., 2006).

  • Electrochemical Studies : Bicyclo[2.2.1]heptane compounds have been studied for their electrochemical properties, which is significant in the development of new electrochemical sensors and devices (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).

  • Synthesis of Chiral Auxiliaries : These compounds have been synthesized for use as chiral auxiliaries in asymmetric synthesis, which is a critical aspect of producing enantiomerically pure pharmaceuticals (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).

  • Stabilization of Helical Structures : Research on tertiary amides of bicyclic β-amino acid bearing Bicyclo[2.2.1]heptane showed how these structures can be stabilized, which is important in the design of peptides and proteins with specific functions (Hosoya et al., 2010).

  • Anticancer Activity : Some derivatives of Bicyclo[2.2.1]heptane have shown promising anticancer activities, demonstrating the potential of these compounds in developing new anticancer drugs (Pachuta-Stec & Szuster‐Ciesielska, 2015).

properties

IUPAC Name

N-(2-methylpropyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-8(2)7-13-12(14)11-6-9-3-4-10(11)5-9/h8-11H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOPGLPHIFMKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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